3-chloro-10H-acridin-9-one
Overview
Description
3-chloro-10H-acridin-9-one is an organic compound belonging to the class of acridines Acridines are known for their tricyclic structure, which consists of two benzene rings joined by a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-10H-acridin-9-one typically involves the chlorination of 9(10H)-acridinone. One common method is the reaction of 9(10H)-acridinone with thionyl chloride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-chloro-10H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted acridinones depending on the nucleophile used.
Scientific Research Applications
3-chloro-10H-acridin-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 3-chloro-10H-acridin-9-one involves its interaction with various molecular targets:
Antioxidant Activity: It scavenges reactive oxygen species, thereby reducing oxidative stress in cells.
Antitumor Activity: The compound inhibits enzymes such as topoisomerase, which are crucial for DNA replication in cancer cells.
Comparison with Similar Compounds
Similar Compounds
9(10H)-Acridinone: The parent compound without the chlorine substitution.
3-Bromo-9(10H)-acridinone: Similar structure with a bromine atom instead of chlorine.
3-Methyl-9(10H)-acridinone: Similar structure with a methyl group instead of chlorine.
Uniqueness
3-chloro-10H-acridin-9-one is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity. This substitution enhances its potential as an antitumor agent and its ability to undergo specific chemical reactions .
Properties
IUPAC Name |
3-chloro-10H-acridin-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPBSPRVAAFRAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328510 | |
Record name | GNF-Pf-3174 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6269-27-8 | |
Record name | NSC32882 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | GNF-Pf-3174 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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